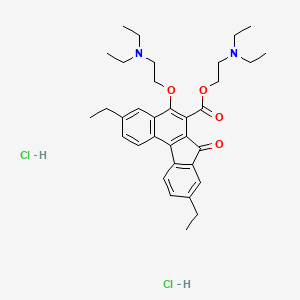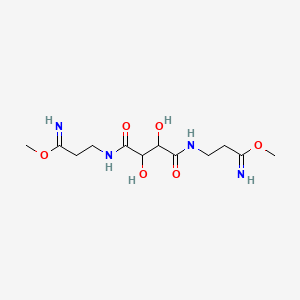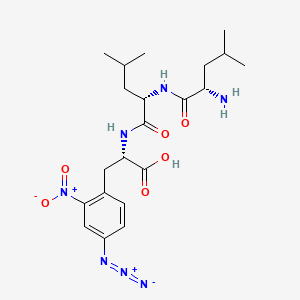
1-Butoxy-4-nitrobenzene
Descripción general
Descripción
1-Butoxy-4-nitrobenzene is a chemical compound with the molecular formula C10H13NO3 . It is a solid substance at 20 degrees Celsius . The compound is also known as Butyl 4-Nitrophenyl Ether .
Synthesis Analysis
The preparation of 1-Butoxy-4-nitrobenzene has been achieved by reacting 4-nitrophenol with n-butyl bromide using aqueous potassium carbonate and catalyzed by a new multi-site phase-transfer catalyst .Molecular Structure Analysis
The molecular structure of 1-Butoxy-4-nitrobenzene consists of a total of 27 bonds. There are 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Nitrobenzenes, including 1-Butoxy-4-nitrobenzene, are known to undergo oxidative nucleophilic aromatic substitution of hydrogen in the presence of strong nucleophiles . The products of these reactions have shown good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles .Physical And Chemical Properties Analysis
1-Butoxy-4-nitrobenzene is a solid at 20 degrees Celsius . It has a melting point of 31 degrees Celsius and a flash point of 136 degrees Celsius . The compound is soluble in methanol .Aplicaciones Científicas De Investigación
Proteomics Research
1-Butoxy-4-nitrobenzene: is utilized in proteomics research as a biochemical agent . Its properties allow for the study of protein interactions and functions, which is crucial in understanding biological processes and disease mechanisms.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. It’s particularly useful in the oxidative nucleophilic alkoxylation of nitrobenzenes, which is a key step in creating selectively substituted aromatic compounds .
Pharmaceutical Industry
In pharmaceuticals, 1-Butoxy-4-nitrobenzene plays a role in the synthesis of various drugs. It’s involved in the preparation of compounds that are precursors to active pharmaceutical ingredients .
Material Science
The compound is used in material science for the development of new materials. Its molecular structure can be modified to create polymers and coatings with specific characteristics desired in material science applications .
Biochemistry Applications
1-Butoxy-4-nitrobenzene: is involved in biochemistry research, particularly in the study of biochemical pathways and reactions. It’s used to understand the chemical processes that occur in living organisms .
Environmental Applications
In environmental science, this compound is studied for its effects on ecosystems and its potential for biodegradation. Researchers explore methods to remove such compounds from water and soil to prevent environmental contamination .
Safety and Hazards
Direcciones Futuras
While specific future directions for 1-Butoxy-4-nitrobenzene are not mentioned in the search results, the compound is a key intermediate in organic synthesis and is used as a building block for the preparation of valuable chemicals . Its potential implications in various fields of research and industry are expected.
Mecanismo De Acción
Target of Action
Nitrobenzene and its derivatives are known to interact with various enzymes and proteins, influencing their function .
Mode of Action
Nitrobenzene, a related compound, undergoes electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . It’s plausible that 1-Butoxy-4-nitrobenzene might undergo a similar reaction.
Biochemical Pathways
Nitrobenzene and its derivatives are known to be involved in various bacterial degradation pathways . These pathways provide insight into strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
The molecular weight of 1-butoxy-4-nitrobenzene is 19522 , which may influence its absorption and distribution in the body.
Result of Action
Nitrobenzene and its derivatives are known to have various effects on bacterial cells, including influencing enzyme function and metabolic pathways .
Propiedades
IUPAC Name |
1-butoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDVVZINDJESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222737 | |
| Record name | Butyl-4-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7244-78-2 | |
| Record name | 1-Butoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl-4-nitrophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7244-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl-4-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYL 4-NITROPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] investigates a novel method for synthesizing 1-butoxy-4-nitrobenzene using ultrasound technology and a "multi-site phase-transfer catalyst." [] This approach aims to improve the efficiency and yield of the reaction compared to traditional methods. While the abstract doesn't provide specific details about the catalyst or the improvements achieved, it highlights the importance of exploring innovative synthetic routes for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)






![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)